![molecular formula C10H14N3O2+ B11715189 4-Carbamoyl-1-[2-(dimethylamino)-2-oxoethyl]pyridinium](/img/structure/B11715189.png)
4-Carbamoyl-1-[2-(dimethylamino)-2-oxoethyl]pyridinium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Carbamoyl-1-[2-(Dimethylamino)-2-oxoethyl]pyridinium ist eine chemische Verbindung, die zur Klasse der Pyridiniumsalze gehört. Diese Verbindung zeichnet sich durch das Vorhandensein einer Carbamoylgruppe und einer Dimethylaminogruppe aus, die am Pyridiniumring gebunden sind.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 4-Carbamoyl-1-[2-(Dimethylamino)-2-oxoethyl]pyridinium beinhaltet typischerweise die Reaktion von Pyridinderivaten mit Dimethylcarbamoylchlorid. Die Reaktion wird unter kontrollierten Bedingungen durchgeführt, häufig in Gegenwart eines Katalysators wie wasserfreiem Aluminiumchlorid. Der Prozess beinhaltet die Bildung eines Zwischenprodukts, das dann quaterniert wird, um das endgültige Pyridiniumsalz zu bilden .
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann eine großtechnische Synthese unter ähnlichen Reaktionsbedingungen beinhalten, die jedoch für höhere Ausbeuten und Reinheit optimiert sind. Die Verwendung von Durchflussreaktoren und fortschrittlichen Reinigungstechniken kann die Effizienz des Produktionsprozesses verbessern .
Analyse Chemischer Reaktionen
Arten von Reaktionen
4-Carbamoyl-1-[2-(Dimethylamino)-2-oxoethyl]pyridinium unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um entsprechende N-Oxide zu bilden.
Reduktion: Reduktionsreaktionen können das Pyridiniumsalz in sein entsprechendes Pyridinderivat umwandeln.
Häufige Reagenzien und Bedingungen
Zu den häufig verwendeten Reagenzien in diesen Reaktionen gehören Oxidationsmittel wie Wasserstoffperoxid für die Oxidation, Reduktionsmittel wie Natriumborhydrid für die Reduktion und Nukleophile wie Natriummethoxid für Substitutionsreaktionen .
Hauptsächlich gebildete Produkte
Die hauptsächlich aus diesen Reaktionen gebildeten Produkte hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. So können beispielsweise bei der Oxidation N-Oxide gebildet werden, während bei der Reduktion Pyridinderivate entstehen können .
Wissenschaftliche Forschungsanwendungen
4-Carbamoyl-1-[2-(Dimethylamino)-2-oxoethyl]pyridinium hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Reagenz in der organischen Synthese und als Vorläufer für die Synthese anderer Pyridiniumsalze verwendet.
Wirkmechanismus
Der Wirkmechanismus von this compound beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen. Die Verbindung kann mit mikrobiellen Zellmembranen interagieren, was zu einer erhöhten Membranpermeabilität und anschließendem Zelltod führt. In Krebszellen kann es mit zellulären Signalwegen interferieren, die an Zellproliferation und Überleben beteiligt sind .
Wirkmechanismus
The mechanism of action of 4-CARBAMOYL-1-[(DIMETHYLCARBAMOYL)METHYL]PYRIDIN-1-IUM involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The specific pathways involved depend on the biological context and the nature of the target molecules .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 4-(Dimethylamino)-1-[(Dimethylcarbamoyl)oxy]pyridinium
- 4-Carbamoyl-1-[2-(Diethylamino)-2-oxoethyl]pyridinium
- 4-Carbamoyl-1-(Dodecylcarbamoylmethyl)pyridiniumchlorid
Einzigartigkeit
4-Carbamoyl-1-[2-(Dimethylamino)-2-oxoethyl]pyridinium ist aufgrund seiner spezifischen Kombination von funktionellen Gruppen einzigartig, die ihm besondere chemische Eigenschaften und Reaktivität verleihen.
Eigenschaften
Molekularformel |
C10H14N3O2+ |
|---|---|
Molekulargewicht |
208.24 g/mol |
IUPAC-Name |
1-[2-(dimethylamino)-2-oxoethyl]pyridin-1-ium-4-carboxamide |
InChI |
InChI=1S/C10H13N3O2/c1-12(2)9(14)7-13-5-3-8(4-6-13)10(11)15/h3-6H,7H2,1-2H3,(H-,11,15)/p+1 |
InChI-Schlüssel |
KXQYNJYDXNBEBP-UHFFFAOYSA-O |
Kanonische SMILES |
CN(C)C(=O)C[N+]1=CC=C(C=C1)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(3aS,3bR,9aR,9bS,11aS)-1-hydroxy-9a,11a-dimethyl-1H,2H,3H,3aH,3bH,4H,5H,7H,8H,9H,9aH,9bH,10H,11H,11aH-cyclopenta[a]phenanthren-7-one](/img/structure/B11715115.png)


![[2-(2-Fluoroethoxy)phenyl]methanol](/img/structure/B11715136.png)
![(3E)-4,7,7-Trimethyl-3-(2-phenylhydrazin-1-ylidene)bicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B11715142.png)
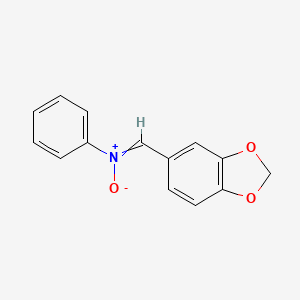
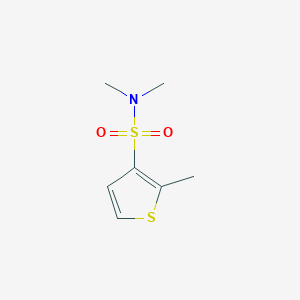
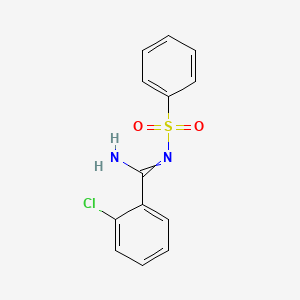
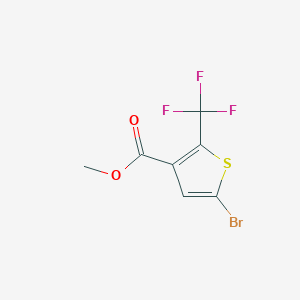
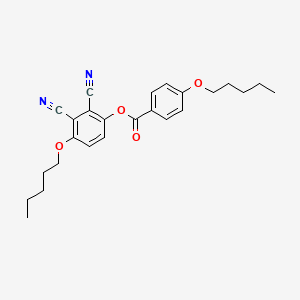
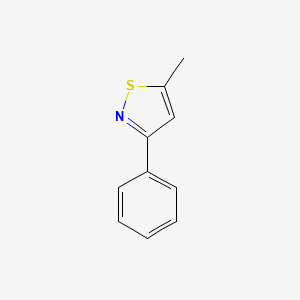

![(9S)-1-ethyl-5-methyl-3,7-diazabicyclo[3.3.1]nonan-9-ol](/img/structure/B11715186.png)
